molecular formula C20H30N2O4 B8679135 Methyl 1-Boc-4-[[(S)-1-phenylethyl]amino]piperidine-3-carboxylate

Methyl 1-Boc-4-[[(S)-1-phenylethyl]amino]piperidine-3-carboxylate

Cat. No. B8679135
M. Wt: 362.5 g/mol
InChI Key: IKGOFYNRXGSYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-Boc-4-[[(S)-1-phenylethyl]amino]piperidine-3-carboxylate is a useful research compound. Its molecular formula is C20H30N2O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-Boc-4-[[(S)-1-phenylethyl]amino]piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-Boc-4-[[(S)-1-phenylethyl]amino]piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-Boc-4-[[(S)-1-phenylethyl]amino]piperidine-3-carboxylate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-(1-phenylethylamino)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3

InChI Key

IKGOFYNRXGSYMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(1-phenyl-ethyl amino)-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (4 g, 11.1 mmol) in acetic acid-acetonitrile (1:1, 80 mL) was treated with sodium triacetoxyborohydride (2.59 g, 12.2 mmol), and stirred for 5 h at 0° C. The reaction was cooled to 0° C. and neutralized with saturated aqueous sodium bicarbonate (5 mL). The organic layer was washed with brine (3×20 mL), then dried over MgSO4, filtered and concentrated to obtain a crude oil (3.6 g). The crude product was purified by Biotage Flash 40S chromatography, eluting with 1:1 ethyl acetate-hexanes, to provide 4-(1-phenyl-ethylamino)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a white solid (2.5 g, 62.5%). MS: 363 (M+H)+
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
acetic acid acetonitrile
Quantity
80 mL
Type
solvent
Reaction Step One

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